4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione Alnespirone hydrochloride is a selective 5-HT1A receptor full agonist of the azapirone chemical class. It has both antidepressant and anxiolytic effects.
Brand Name: Vulcanchem
CAS No.: 143413-68-7
VCID: VC0518064
InChI: InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H
SMILES: CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl
Molecular Formula: C26H39ClN2O4
Molecular Weight: 479.0 g/mol

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

CAS No.: 143413-68-7

Cat. No.: VC0518064

Molecular Formula: C26H39ClN2O4

Molecular Weight: 479.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione - 143413-68-7

Specification

CAS No. 143413-68-7
Molecular Formula C26H39ClN2O4
Molecular Weight 479.0 g/mol
IUPAC Name 8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Standard InChI InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H
Standard InChI Key QYFHCFNBYQZGKW-UHFFFAOYSA-N
Isomeric SMILES CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl
SMILES CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl
Canonical SMILES CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Alnespirone is a chiral molecule with a molecular formula of C₂₆H₃₈N₂O₄ (free base) or C₂₆H₃₉ClN₂O₄ (hydrochloride salt). Key physicochemical properties include:

PropertyValueSource
Molecular Weight (free)442.6 g/mol
Molecular Weight (HCl salt)479.0 g/mol
IUPAC Name8-[4-[(5-Methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione
CAS Number (free base)138277-78-8
CAS Number (HCl salt)143413-68-7

The compound features a spiro[4.5]decane-7,9-dione core linked to a 5-methoxychroman-3-yl moiety via a butylpropylamino chain. The stereochemistry of the chroman ring (R or S configuration) influences receptor binding affinity, with the (S)-enantiomer (CAS 138298-79-0) demonstrating higher selectivity for 5-HT₁A receptors .

Structural Analysis

  • Spiro Core: The azaspiro[4.5]decane-7,9-dione system introduces conformational rigidity, which enhances receptor binding specificity.

  • Chroman Substituent: The 5-methoxy group on the chroman ring modulates lipophilicity and interactions with hydrophobic receptor pockets .

  • Aminoalkyl Chain: The N-propylamino-butyl linker facilitates optimal spatial orientation for 5-HT₁A receptor engagement .

Synthesis and Stereochemical Considerations

Synthetic Routes

Alnespirone is synthesized through a multi-step process involving:

  • Condensation Reactions: Formation of the chroman ring via acid-catalyzed cyclization of substituted phenols with epoxide intermediates .

  • Spirocycle Construction: Ring-closing metathesis or Dieckmann condensation to generate the azaspiro[4.5]decane-dione core.

  • Amination: Introduction of the propylamino-butyl chain using reductive amination or nucleophilic substitution.

The racemic mixture (±)-S 20244 is typically resolved via chiral chromatography to isolate the pharmacologically active (S)-enantiomer .

Stereochemical Impact

  • (S)-Enantiomer: Exhibits a 5-fold higher affinity for 5-HT₁A receptors (Ki = 0.19 nM) compared to the (R)-enantiomer (Ki = 0.95 nM) .

  • Racemate: The (±)-form shows intermediate activity but is less commonly used in research due to enantiomer-specific effects .

Pharmacological Profile

Receptor Binding and Selectivity

Alnespirone is a high-affinity, full agonist at 5-HT₁A receptors, with minimal activity at other serotonin subtypes (e.g., 5-HT₂A, 5-HT₃) or adrenergic receptors . Key binding data:

TargetKi (nM)Assay SystemSource
5-HT₁A0.19–0.35Rat hippocampal membranes
5-HT₂A>1,000Radioligand displacement
α₁-Adrenergic>1,000Functional assays

Functional Effects

  • Serotonin Release Modulation: Alnespirone dose-dependently reduces extracellular 5-HT levels in the dorsal raphe nucleus (to 60% of baseline) and forebrain regions (23–65% of baseline), mediated by presynaptic 5-HT₁A autoreceptor activation .

  • Behavioral Effects:

    • Anxiolytic Activity: At 0.3 mg/kg (s.c.), it reduces conflict behavior in rodent models without inducing sedation .

    • Anti-Aggressive Properties: Suppresses offensive aggression in resident-intruder paradigms (ID₅₀ = 1.11 mg/kg) via somatodendritic 5-HT₁A autoreceptors .

    • Antidepressant-Like Effects: Reverses chronic mild stress-induced anhedonia at 2.5–5 mg/kg/day, comparable to imipramine .

Preclinical and Clinical Research Findings

Neurochemical Studies

  • Microdialysis Data: Alnespirone (0.3 mg/kg) decreases 5-HT release in the frontal cortex (29% of baseline) and striatum (23%), with weaker effects in the hippocampus (65%) .

  • Receptor Antagonism: WAY-100635 (a 5-HT₁A antagonist) fully reverses alnespirone’s effects, confirming receptor specificity .

Behavioral Pharmacology

ModelEffectDose (mg/kg)Source
Forced Swim TestReduced immobility time1–5
Resident-Intruder↓ Offensive aggression1.11
Elevated Plus Maze↑ Open-arm exploration0.3–1

Comparative Analysis with Other 5-HT₁A Agonists

ParameterAlnespirone8-OH-DPATBuspirone
5-HT₁A Ki (nM)0.190.26.8
SelectivityHighModerateLow (D₂ partial agonist)
Sedative EffectsAbsentPresentPresent
Clinical UsePreclinicalResearch onlyApproved (anxiety)

Alnespirone’s lack of sedation and high selectivity distinguish it from classical azapirones .

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